molecular formula C12H12BrNO2 B2697896 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone CAS No. 1860543-56-1

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone

Cat. No. B2697896
CAS RN: 1860543-56-1
M. Wt: 282.137
InChI Key: QSJFTBQAPLGYCW-UHFFFAOYSA-N
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Description

The compound “2-Oxa-5-azabicyclo[2.2.1]heptane” is a bicyclic structure with an oxygen and a nitrogen atom incorporated into the ring . It has a molecular weight of 99.13 . It is a yellow to brown liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Oxa-5-azabicyclo[2.2.1]heptane” has a molecular weight of 99.13 . It is a yellow to brown liquid at room temperature .

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone is similar to that of salvinorin A. It is a selective agonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the KOR by salvinorin A and its derivatives produces a range of effects, including analgesia, sedation, and hallucinations.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects that are similar to those of salvinorin A. It produces potent hallucinogenic effects, which are characterized by alterations in perception, mood, and thought. It also produces analgesia and sedation, which may be useful in the treatment of pain and anxiety.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone is its high selectivity for the KOR. This makes it a useful tool for studying the role of the KOR in various physiological and pathological processes. However, one of the limitations of this compound is its high potency and potential for abuse. Therefore, it should be used with caution in laboratory experiments, and appropriate safety measures should be taken.

Future Directions

There are several future directions for research on 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone. One of the major areas of research is the development of new derivatives with improved pharmacological properties. Researchers are also interested in studying the role of the KOR in various pathological conditions, such as addiction, depression, and anxiety. Finally, there is a need for further research on the safety and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone is a complex process that involves several steps. The starting material for the synthesis is salvinorin A, which is obtained from Salvia divinorum. Salvinorin A is then converted to salvinorin B, which is further modified to produce salvinorin B benzyl ether. Finally, the benzyl ether group is replaced with a bromophenyl group to yield this compound.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-bromophenyl)methanone has been used in several scientific research applications. One of the major areas of research is the study of the mechanism of action of salvinorin A and its derivatives. Salvinorin A is a highly selective agonist of the kappa opioid receptor (KOR), and it produces potent hallucinogenic effects. Researchers have used this compound to study the structure-activity relationship of salvinorin A and its derivatives, and to develop new compounds with improved pharmacological properties.

Safety and Hazards

The safety information for “2-Oxa-5-azabicyclo[2.2.1]heptane” indicates that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(2-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-11-4-2-1-3-10(11)12(15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJFTBQAPLGYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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